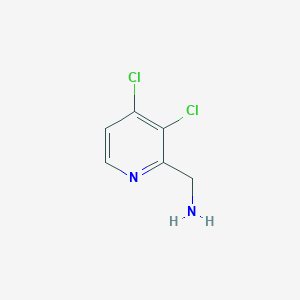

3,4-Dichloro-2-pyridinemethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dichloropyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c7-4-1-2-10-5(3-9)6(4)8/h1-2H,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLPQZHALVHAHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 3,4 Dichloro 2 Pyridinemethanamine Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the detailed molecular structure of 3,4-Dichloro-2-pyridinemethanamine and its related compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms and their connectivity within the molecule.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy offers critical insights into the hydrogen atoms present in a molecule. In the context of this compound analogues, the chemical shifts (δ) of the protons are influenced by the electron-withdrawing effects of the chlorine atoms and the pyridine (B92270) ring. For instance, in 1,1-dichloroethane (B41102), the proton on the carbon bearing two chlorine atoms (CHCl₂) resonates at a higher chemical shift compared to the protons of the methyl group (CH₃), indicating a more deshielded environment. docbrown.infodocbrown.info The integrated signal intensities in a ¹H NMR spectrum correspond to the ratio of protons in different chemical environments. docbrown.info

The coupling patterns, or signal splitting, arise from the interactions between neighboring non-equivalent protons. This spin-spin coupling provides valuable information about the connectivity of atoms. For example, the ¹H NMR spectrum of 1,1-dichloroethane exhibits a doublet for the CH₃ protons and a quartet for the CHCl₂ proton, consistent with the n+1 rule. docbrown.info In substituted pyridines, the coupling constants (J values) between adjacent protons on the ring can help determine their relative positions. chemicalbook.comchemicalbook.com

Below is a data table summarizing typical ¹H NMR chemical shifts for protons in environments analogous to those in this compound.

| Functional Group | Typical ¹H Chemical Shift (ppm) |

| Pyridine H (α to N) | 8.5 - 8.7 |

| Pyridine H (β to N) | 7.2 - 7.8 |

| Pyridine H (γ to N) | 7.6 - 7.8 |

| -CH₂-NH₂ | ~3.9 |

| -NH₂ | ~1.5 - 2.4 (broad) |

| Note: These are approximate values and can vary based on the specific molecular structure and solvent used. |

Carbon NMR (¹³C NMR) for Carbon Framework Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of a molecule. Each unique carbon atom in a compound typically gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly sensitive to the electronic environment of the carbon atoms.

In dichlorinated pyridine derivatives, the carbon atoms directly bonded to chlorine atoms experience a significant downfield shift due to the electronegativity of the halogen. docbrown.info Similarly, the carbon atoms within the pyridine ring exhibit characteristic chemical shifts that are influenced by the nitrogen atom and the substituents. For example, carbons adjacent to the nitrogen atom generally resonate at lower fields. rsc.org

The following table provides an overview of expected ¹³C NMR chemical shifts for carbon atoms in structures similar to this compound.

| Carbon Atom | Expected ¹³C Chemical Shift (ppm) |

| Pyridine C (α to N) | 148 - 158 |

| Pyridine C (β to N) | 120 - 140 |

| Pyridine C (γ to N) | 135 - 145 |

| C-Cl | 125 - 135 |

| -CH₂-NH₂ | ~45 |

| Note: These values are illustrative and can be influenced by the overall molecular structure and experimental conditions. |

Advanced Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), are powerful tools for establishing detailed connectivity and spatial relationships between atoms.

COSY spectra reveal correlations between coupled protons, allowing for the unambiguous assignment of proton signals and the tracing of proton-proton coupling networks throughout the molecule.

HMQC/HSQC spectra correlate proton signals with the signals of directly attached carbon atoms, providing a direct link between the ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation) spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the complete molecular structure, especially in complex molecules with multiple substituents. researchgate.net

These advanced techniques are invaluable for confirming the precise substitution pattern on the pyridine ring and the connectivity of the aminomethyl group in this compound analogues. mdpi.comscilit.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govresearchgate.net These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification.

In the analysis of this compound analogues, characteristic vibrational bands can be observed:

N-H stretching: The primary amine (-NH₂) group typically shows two bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations of the pyridine ring are usually observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methylene (B1212753) group appears in the 2850-2960 cm⁻¹ range. mdpi.com

C=N and C=C stretching: The stretching vibrations of the pyridine ring are found in the 1400-1600 cm⁻¹ region. mdpi.com

C-Cl stretching: The carbon-chlorine stretching vibrations typically appear in the 600-800 cm⁻¹ region of the IR and Raman spectra. The exact position can help distinguish between different isomers. nih.gov

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman spectroscopy to perform normal coordinate analysis. nih.govresearchgate.net This allows for a more detailed assignment of the observed vibrational bands to specific molecular motions. nih.gov

The table below lists some key vibrational frequencies for functional groups relevant to this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| -NH₂ | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| C-Cl | Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. rsc.orgnih.govresearchgate.net

For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion, with M, M+2, and M+4 peaks in a ratio of approximately 9:6:1, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electron ionization (EI) is a common technique that causes the molecule to fragment in a reproducible manner. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure. For example, the loss of a chlorine atom, an amino group, or cleavage of the bond between the pyridine ring and the aminomethyl group would lead to characteristic fragment ions. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition. rsc.org

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. hmdb.canih.gov By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.

For this compound or its analogues, a crystal structure would provide:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, confirming the geometry of the pyridine ring and the conformation of the aminomethyl side chain. nih.govresearchgate.net

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including hydrogen bonding involving the amine group and the pyridine nitrogen, as well as other non-covalent interactions. scilit.comnih.gov

The study of crystal structures of related compounds, such as substituted pyridines and aminomethyl derivatives, provides valuable comparative data for understanding the structural features of this compound. nih.govrsc.org

Single-Crystal X-ray Diffraction Data Analysis for Bond Lengths, Angles, and Conformation

The analysis of closely related compounds, like 4-Amino-3,5-dichloropyridine, reveals typical geometric parameters for the dichloropyridine core. The bond angle within the pyridine ring, such as C1—N1—C5, is approximately 116.4°, indicating sp² hybridization of the nitrogen atom. nih.gov The deviation from the ideal 120° angle can be attributed to the electronic influence of the nitrogen lone pair and the attached substituents. nih.gov The presence of bulky substituents on the pyridine ring can lead to significant conformational changes, such as the rotation of appended groups relative to the plane of the ring. nih.gov

The bond lengths within the pyridine ring and to the substituent atoms are also critical. For instance, in dichlorinated pyridine systems, the C-Cl bond lengths are typically in the range of 1.7-1.8 Å. The C-N and C-C bond lengths within the pyridine ring are consistent with aromatic character. The conformation of the aminomethyl side chain relative to the pyridine ring is determined by steric and electronic factors, including the potential for intramolecular hydrogen bonding.

Below is a representative table of expected bond lengths and angles for a 3,4-dichloro-substituted pyridine system, based on data from analogous structures.

| Bond/Angle | Expected Value (Å/°) |

| C-Cl | 1.72 - 1.75 |

| C-N (ring) | 1.33 - 1.35 |

| C-C (ring) | 1.38 - 1.40 |

| C-C (side chain) | 1.50 - 1.53 |

| C-N (side chain) | 1.46 - 1.49 |

| C-N-C (ring) | ~116 - 118 |

| C-C-Cl | ~119 - 121 |

| C-C-N (ring) | ~122 - 124 |

| H-N-H | ~107 - 109 |

Note: These are generalized values based on related structures and may vary for the specific compound.

Hirshfeld Surface Analysis for Elucidation of Intermolecular Interactions and Crystal Packing Motifs

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgiucr.orgnih.govscirp.org By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contacts can be identified. iucr.org

For analogues of this compound, a variety of intermolecular interactions are expected to play a significant role in the crystal packing. These include:

Hydrogen Bonding: The aminomethyl group can act as a hydrogen bond donor, forming N-H···N or N-H···Cl interactions, which often link molecules into chains or more complex networks. iucr.org

Halogen Bonding: The chlorine atoms can participate in halogen bonds, acting as electrophilic regions that interact with nucleophilic sites on adjacent molecules. nih.gov

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For a closely related compound, 4-Amino-3,5-dichloropyridine, the percentage contributions of the most significant interactions have been reported. nih.goviucr.orgiucr.org

| Intermolecular Contact | Contribution (%) in an Analogue |

| Cl···H/H···Cl | 40.1 |

| H···H | 15.7 |

| N···H/H···N | 13.1 |

| C···H/H···C | 7.3 |

| Cl···Cl | 7.1 |

| C···C | 6.8 |

| N···C/C···N | 4.9 |

| Cl···C/C···Cl | 3.8 |

Data based on the analysis of 4-Amino-3,5-dichloropyridine. nih.goviucr.orgiucr.org

The red spots on a d_norm surface highlight the strongest intermolecular contacts, which are shorter than the van der Waals radii of the interacting atoms. iucr.org The analysis of these interactions is fundamental to understanding the supramolecular architecture and the physical properties of the crystalline material. ias.ac.in

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy for Electronic Structure and Chiral Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic systems like pyridine derivatives, absorption bands in the UV region typically arise from π→π* and n→π* transitions. The substitution pattern on the pyridine ring, including the presence of chloro and aminomethyl groups, influences the energy of these transitions and thus the position of the absorption maxima (λ_max). For pyridine itself, characteristic absorption bands are observed in the UV region. sielc.com Dichlorination of the ring is expected to cause a bathochromic (red) shift in these bands.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. wikipedia.org It measures the differential absorption of left and right circularly polarized light. wikipedia.org Since this compound possesses a stereocenter at the carbon atom of the methanamine group (if asymmetrically substituted), it is a chiral molecule and would be expected to exhibit a CD spectrum. The CD spectrum provides information about the absolute configuration and the conformation of the chiral molecule in solution. acs.orgrsc.org

The electronic transitions observed in the UV-Vis spectrum will have corresponding signals in the CD spectrum, but with a sign (positive or negative) that depends on the stereochemistry of the molecule. The combination of UV-Vis and CD spectroscopy can therefore provide a detailed picture of the electronic and chiral properties of this compound analogues. acs.org

| Electronic Transition | Expected Wavelength Region (nm) | Nature of Transition |

| π → π | 200 - 300 | Associated with the aromatic pyridine ring system. |

| n → π | 250 - 350 | Involves the non-bonding electrons of the nitrogen atom. |

Note: These are generalized regions and the exact wavelengths will depend on the specific molecular structure and solvent.

The study of chiral aAPCs with helical structures has demonstrated that distinct CD spectra, with positive and negative peaks, can confirm the left-handed or right-handed nature of the assemblies. acs.org Similarly, for chiral analogues of this compound, the sign and intensity of the Cotton effects in the CD spectrum would be characteristic of their specific enantiomeric form.

Computational and Theoretical Investigations of 3,4 Dichloro 2 Pyridinemethanamine Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, other molecular properties.

Density Functional Theory (DFT) Applications in Predicting Molecular Parameters

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the equilibrium geometry (bond lengths, bond angles, and dihedral angles) and other electronic properties of molecules. For pyridine (B92270) derivatives, DFT methods, particularly using functionals like B3LYP, have proven effective. nih.gov

In a typical study, the structure of the molecule is optimized to find the lowest energy conformation. For instance, a computational study on the related molecule 2,3-Dichloropyridine (B146566) using the B3LYP method with the LANL2DZ basis set was performed to determine its optimized structural parameters. researchgate.net This process provides a detailed three-dimensional picture of the molecule.

Table 1: Example of DFT-Calculated Structural Parameters for an Analogous Compound (2,3-Dichloropyridine) Note: This data is for an analogous compound and illustrates the type of parameters obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value (B3LYP/LANL2DZ) |

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C-N | 1.34 Å |

| Bond Length | C-C | 1.39 Å |

| Bond Angle | Cl-C-C | 120.1° |

| Bond Angle | C-N-C | 117.5° |

| Data derived from studies on analogous dichloropyridine systems. researchgate.net |

Higher-Level Ab Initio Methods for Enhanced Accuracy in Electronic Structure Prediction

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on physical constants without using empirical parameters. wikipedia.org While DFT is itself an ab initio method, this category often refers to wavefunction-based methods that can offer higher accuracy, albeit at a significantly greater computational expense. ucsb.edu

Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory (e.g., CCSD(T)) provide a hierarchy of approaches for more accurately modeling electron correlation. wikipedia.orgnih.gov These higher-level methods are often used to benchmark the accuracy of less expensive methods like DFT for a specific class of molecules. nih.gov For example, studies on pyridine-water interactions have utilized MP2 calculations to achieve high accuracy for interaction energies, providing reliable data that can be compared with results from other methods and experiments. rsc.org For a molecule like 3,4-dichloro-2-pyridinemethanamine, CCSD(T) calculations could provide a "gold standard" reference for its electronic energy and structure.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comacadpubl.eu The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial reactivity descriptor. A small energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.netacadpubl.eu DFT calculations are routinely used to compute the energies of these orbitals. For 2,3-Dichloropyridine, the HOMO-LUMO gap was calculated to be 5.75 eV, suggesting a reactive nature. researchgate.net The distribution of these orbitals across the molecule indicates the most probable sites for nucleophilic and electrophilic attack.

Table 2: Example FMO Analysis for an Analogous Compound (2,3-Dichloropyridine) Note: This data illustrates the type of information gained from FMO analysis of a related compound.

| Parameter | Energy (eV) |

| HOMO | -7.47 |

| LUMO | -1.72 |

| Energy Gap (ΔE) | 5.75 |

| Data sourced from computational studies on 2,3-Dichloropyridine. researchgate.net |

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. These calculations are typically performed using DFT in conjunction with methods like the Gauge-Independent Atomic Orbital (GIAO) method. github.io By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can predict the chemical shifts. These predicted spectra are powerful tools for assigning experimental peaks and confirming molecular structures. youtube.comyoutube.com

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other effects. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. nih.gov This analysis helps in assigning specific absorption bands in an experimental IR spectrum to particular molecular motions (stretches, bends, etc.).

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's dynamic behavior. rsc.org

For a flexible molecule like this compound, which has a rotatable aminomethyl side chain, MD simulations can explore its conformational landscape. These simulations can reveal:

The preferred conformations of the molecule in different environments (e.g., in a vacuum, in water, or other solvents).

The flexibility of the pyridine ring and its substituents.

The dynamics of intermolecular interactions, such as hydrogen bonding between the amine group and solvent molecules.

Studies on pyridine derivatives have used MD to understand their interaction with surfaces or their behavior in solution, providing insights into processes like solvation and self-assembly. rsc.orgucl.ac.uk For example, MD simulations have been combined with DFT to investigate the detailed mechanism of pyridine chemisorption on a copper iodide surface. rsc.org

Molecular Docking and Binding Mode Predictions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme). dergipark.org.trresearchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. nih.govtubitak.gov.tr

For this compound, molecular docking could be used to identify potential protein targets and to understand how it might bind. The process involves:

Obtaining the 3D structure of a target protein, usually from a database like the Protein Data Bank (PDB).

Placing the ligand (this compound) in the active site of the protein.

Using a scoring function to evaluate thousands of possible binding poses, predicting the most stable binding mode.

The results provide a binding energy or score, which estimates the binding affinity, and a detailed picture of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies on various pyridine derivatives have successfully predicted their binding to targets like the kinesin Eg5 enzyme, mycobacterial proteins, and various kinases, guiding the development of new potential therapeutic agents. nih.govtubitak.gov.tr

Table 3: Illustrative Molecular Docking Results for a Pyridine Derivative Note: This table presents hypothetical docking results to illustrate the data obtained from such a study.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Example Kinase (PDB: XXXX) | -8.5 | ASP-145 | Hydrogen Bond (with amine H) |

| LYS-23 | Hydrogen Bond (with pyridine N) | ||

| LEU-78, VAL-82 | Hydrophobic Interaction | ||

| This data is illustrative and does not represent a real study on the title compound. |

Future Research Directions and Emerging Perspectives

Advancements in Sustainable Synthetic Methodologies

The future synthesis of 3,4-Dichloro-2-pyridinemethanamine could significantly benefit from the adoption of sustainable and green chemistry principles. Current synthetic routes for highly substituted pyridines often rely on methods that may involve harsh reaction conditions, toxic solvents, and the use of non-reusable catalysts. bldpharm.com Future research is anticipated to focus on developing more environmentally benign and efficient synthetic strategies.

One promising avenue is the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or surface-modified materials, which can offer high efficiency and easy recovery and reuse. bldpharm.com For instance, the fabrication of vials with inner surfaces coated with a catalytic material could provide a robust and reusable system for pyridine (B92270) synthesis. bldpharm.com Additionally, multicomponent reactions (MCRs), which allow for the formation of complex molecules in a single step from simple precursors, present an atom-economical and efficient approach. ias.ac.in The development of MCRs for the synthesis of functionalized pyridines using nanocrystalline catalysts in greener solvents like ethanol (B145695) or even water is a significant area of interest. ias.ac.innih.gov

Furthermore, metal-free cascade reactions represent another frontier in the sustainable synthesis of pyridines. bldpharm.comnih.gov These processes, which can involve a series of intramolecular reactions initiated by an organocatalyst, avoid the use of heavy metals and can lead to the formation of highly functionalized pyridines from readily available starting materials. bldpharm.comnih.gov The application of high-pressure Q-tube reactors also presents a safe and efficient method for conducting cyclocondensation reactions to form pyridine rings, often with improved yields and shorter reaction times compared to conventional heating. nih.gov

Development of Novel Advanced Characterization Techniques

The comprehensive characterization of this compound and its potential derivatives will be crucial for understanding their structure-property relationships. Beyond standard techniques like NMR and mass spectrometry, future research will likely involve the application of more advanced and specialized analytical methods.

For instance, single-crystal X-ray diffraction will be invaluable for unambiguously determining the three-dimensional structure of the molecule and its derivatives, providing insights into intermolecular interactions in the solid state. researchgate.net Spectroscopic techniques such as magnetic circular dichroism (MCD), coupled with quantum chemical calculations, could be employed to investigate the electronic transitions of the pyridine ring system, which can be sensitive to substitution patterns. nih.gov

In the realm of materials science, should this compound be explored for applications in liquid crystals or other functional materials, techniques to characterize mesomorphic and photophysical properties, such as polarized optical microscopy, differential scanning calorimetry, and fluorescence spectroscopy, would be essential. google.comresearchgate.net These methods can provide detailed information on phase transitions, thermal stability, and light-emitting properties.

Integration of Machine Learning and Artificial Intelligence in Computational Modeling

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of computational chemistry and will undoubtedly impact the future study of compounds like this compound. nih.govnih.gov These computational tools can accelerate the discovery and optimization of chemical reactions and the prediction of molecular properties, thereby reducing the need for extensive and time-consuming experimental work. nih.govgoogle.com

ML models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including identifying the major products and predicting reaction yields. nih.govnih.gov This predictive power can be harnessed to identify optimal synthetic routes for this compound and its derivatives. Furthermore, ML algorithms can be used to predict a wide range of physicochemical properties, such as solubility, lipophilicity, and even potential biological activity, based on the molecular structure. nih.gov

Computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will continue to be vital for gaining a deeper understanding of the electronic structure, spectroscopic properties, and reactivity of this compound. researchgate.net The synergy between high-level computational modeling and ML can lead to the development of highly accurate predictive models for a variety of molecular attributes, guiding experimental efforts in a more targeted and efficient manner. nih.gov

Exploration of Novel Interdisciplinary Applications

The unique combination of a dichlorinated pyridine ring and a primary amine functional group in this compound opens the door to a wide array of potential interdisciplinary applications. The pyridine scaffold is a well-established feature in pharmaceuticals and agrochemicals, and the specific substitution pattern of this compound could lead to novel biological activities. chemicalbook.com

The aminomethyl group provides a reactive handle for further functionalization, allowing for the construction of more complex molecules. This could be exploited in medicinal chemistry to synthesize libraries of compounds for drug discovery programs. The chlorine substituents on the pyridine ring can also be targets for cross-coupling reactions, enabling the synthesis of a diverse range of derivatives with tailored electronic and steric properties. organic-chemistry.org

Beyond the life sciences, halogenated organic compounds are of interest in materials science. The specific properties of this compound could make it a useful building block for the synthesis of functional polymers, organic light-emitting diodes (OLEDs), or other advanced materials. The primary amine group can also act as a ligand for the formation of coordination complexes with various metal ions, potentially leading to new catalysts or materials with interesting magnetic or optical properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-Dichloro-2-pyridinemethanamine, and how can reaction conditions be tailored for reproducibility?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or catalytic coupling reactions. For example, chlorination of 2-pyridinemethanamine precursors using POCl₃ or PCl₅ under reflux conditions (60–80°C) in anhydrous dichloromethane can introduce chlorine atoms at the 3- and 4-positions . Optimize stoichiometry (e.g., 1:2.2 amine-to-chlorinating agent ratio) and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Purification via column chromatography with gradient elution (hexane to ethyl acetate) improves yield (reported 65–78%) .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for backbone confirmation), high-resolution mass spectrometry (HRMS; ±2 ppm accuracy), and X-ray crystallography (for solid-state conformation). For example, ¹H NMR in CDCl₃ typically shows aromatic proton signals at δ 7.8–8.2 ppm (pyridine ring) and NH₂ protons at δ 2.5–3.0 ppm . Cross-validate with FT-IR for NH₂ stretches (~3350 cm⁻¹) and C-Cl vibrations (~650 cm⁻¹) .

Q. How can researchers quantify trace impurities in this compound batches?

- Methodological Answer : Use reversed-phase HPLC (C18 column, 250 mm × 4.6 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30 v/v) at 1.0 mL/min. Compare retention times against known impurities (e.g., 3,5-dichloro isomers or unreacted precursors). Limit of detection (LOD) ≤0.1% achievable via calibration curves (R² >0.99) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use fume hoods, nitrile gloves, and PPE (lab coat, goggles). Avoid inhalation (dust/vapor) and skin contact due to potential toxicity. Store in amber glass vials under inert gas (N₂/Ar) at 4°C. In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis while minimizing byproducts?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables: temperature (40–100°C), catalyst loading (e.g., Pd/C for coupling reactions), and solvent polarity. For example, using DMF as a solvent increases reaction rate but may promote side reactions; switching to THF reduces byproducts by 12–15% . Reaction monitoring via in-situ IR or Raman spectroscopy improves endpoint determination .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : For anomalous NMR signals, consider dynamic effects (e.g., rotational barriers) or solvent interactions. Use variable-temperature NMR (VT-NMR) to assess conformational flexibility. If splitting persists, validate via heteronuclear single-quantum coherence (HSQC) or computational modeling (DFT at B3LYP/6-311+G(d,p) level) to simulate spectra .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces (EPS) and identify electron-deficient sites. For example, the 4-chloro position may exhibit higher electrophilicity (Mulliken charge: +0.32 vs. +0.28 at 3-chloro) due to resonance effects. Solvent models (e.g., PCM for DCM) refine activation energy predictions .

Q. What methodologies are effective for profiling degradation products of this compound under accelerated storage conditions?

- Methodological Answer : Subject the compound to stress testing (40°C/75% RH for 4 weeks) and analyze via LC-MS/MS. Use a Q-TOF mass spectrometer in positive ion mode (m/z 50–600) to identify hydrolyzed (e.g., loss of Cl) or oxidized products (e.g., pyridine-N-oxide). Compare fragmentation patterns with spectral libraries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.